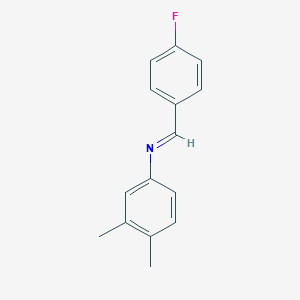

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEHYGAVDFVSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359459 | |

| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198879-69-5 | |

| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, a Schiff base (or imine) of interest in medicinal and materials chemistry. N-benzylideneanilines serve as crucial intermediates in organic synthesis and as bioisosteres for compounds like stilbene and resveratrol, exhibiting a range of biological activities.[1][2] This document details the underlying chemical principles, a field-proven experimental procedure, characterization data, and the mechanistic rationale behind the synthetic strategy. The protocol is designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction and Strategic Overview

The synthesis of imines, characterized by the carbon-nitrogen double bond (C=N), is a cornerstone reaction in organic chemistry.[3] The target molecule, this compound, is formed through the condensation reaction of a primary amine (3,4-dimethylaniline) and an aldehyde (4-fluorobenzaldehyde).[4][5] This reaction is a reversible, acid-catalyzed process where a molecule of water is eliminated.[6][7]

The strategic choice for this synthesis is a direct condensation under reflux conditions. This approach is favored for its simplicity, efficiency, and high atom economy.[8] Ethanol is selected as the solvent due to its ability to dissolve both reactants and its suitable boiling point for facilitating the reaction without requiring excessively high temperatures that could lead to side-product formation.[9] The formation of the imine product is often driven to completion by the stabilization gained from the conjugation of the two aromatic rings through the C=N double bond.[10]

Mechanistic Insights: The Chemistry of Imine Formation

The formation of the Schiff base proceeds through a well-established multi-step mechanism, which is typically acid-catalyzed.[11][12] Even without the addition of an external acid catalyst, trace acidic impurities or the solvent can facilitate the process. The pH must be carefully controlled; optimal rates are often observed around a pH of 5.[7]

The key mechanistic steps are as follows:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acting as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.[3] This forms a tetrahedral intermediate known as a carbinolamine.[12]

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine intermediate.[3][4]

-

Protonation of the Hydroxyl Group: The oxygen of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (–OH₂⁺).[12]

-

Elimination of Water: The protonated hydroxyl group departs as a water molecule, and the lone pair on the adjacent nitrogen atom forms a double bond with the carbon, resulting in a resonance-stabilized iminium ion.[12]

-

Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst.[7][11]

Below is a diagram illustrating the general mechanism of imine formation.

Caption: Generalized mechanism of acid-catalyzed imine formation.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure for N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline.[5]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.0 | 20 | 2.48 g |

| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 1.0 | 20 | 2.42 g |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | - | Sufficient Qty. |

| Methanol (Recrystallization) | CH₃OH | 32.04 | - | - | Sufficient Qty. |

Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

The overall experimental workflow is outlined in the diagram below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. app.idea-booth.com [app.idea-booth.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Propose mechanisms for the three imine-forming reactions just sho... | Study Prep in Pearson+ [pearson.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Crystal Structure Analysis of N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline, a Schiff base of interest in medicinal chemistry. We delve into the synthesis, single-crystal X-ray diffraction analysis, and interpretation of the structural data. This document is designed for researchers, scientists, and drug development professionals, offering insights into the structure-property relationships of this class of compounds. The guide elucidates the experimental rationale, presents a detailed examination of the molecular geometry and intermolecular interactions, and discusses the implications of these findings for rational drug design.

Introduction: The Significance of Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects[1][2]. Their therapeutic potential often stems from their ability to chelate metal ions and interact with biological macromolecules[3][4]. The compound N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline belongs to this important class. Understanding its three-dimensional structure at an atomic level is paramount for elucidating its mechanism of action and for designing more potent and selective analogues.

The fluorobenzylidene moiety is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. Similarly, the dimethylaniline fragment can influence the electronic properties and steric profile of the molecule. The crystal structure provides a precise map of how these fragments are spatially arranged, offering crucial insights for structure-activity relationship (SAR) studies.

Experimental Methodology: From Synthesis to Structure Determination

The journey from a powdered compound to a detailed three-dimensional structure involves a series of precise experimental and computational steps. This section outlines the self-validating protocols employed in the analysis of N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline.

Synthesis and Crystallization

The synthesis of the title compound is achieved through a condensation reaction between 4-fluorobenzaldehyde and 3,4-dimethylaniline.

Protocol:

-

Equimolar amounts of 4-fluorobenzaldehyde (2.48 g, 20 mmol) and 3,4-dimethylaniline (2.42 g, 20 mmol) are dissolved in ethanol.

-

The solution is refluxed for 1 hour.[5]

-

The solvent is evaporated, and the crude product is recrystallized from methanol to yield pure, single crystals suitable for X-ray diffraction.

The choice of methanol for recrystallization is critical as it allows for slow crystal growth, which is essential for obtaining high-quality crystals with minimal defects[6].

Caption: Synthetic workflow for N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid[6][7][8]. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Refinement: A suitable single crystal of the title compound was mounted on a diffractometer. The data was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å)[5]. The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97[5].

Caption: Single-crystal X-ray diffraction workflow.

Results and Discussion: Unveiling the Molecular Architecture

The crystallographic analysis provides a wealth of information about the molecular structure and its packing in the solid state.

Crystallographic Data

The key crystallographic parameters for N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline are summarized in the table below.

| Parameter | Value[5] |

| Chemical Formula | C₁₅H₁₄FN |

| Molecular Weight | 227.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.7487 (3) |

| b (Å) | 11.3404 (3) |

| c (Å) | 14.2969 (4) |

| V (ų) | 1256.31 (7) |

| Z | 4 |

| T (K) | 293 |

| R-factor | 0.040 |

Molecular Geometry

The molecule adopts an E conformation about the C=N imine bond. The key bond lengths and angles are within the expected ranges for Schiff bases. The N=C bond length of 1.263 (2) Å is significantly shorter than the N-C single bond length of 1.426 (2) Å, confirming the double bond character of the imine linkage[5]. The C-N-C bond angle is 118.5 (2)°[5].

A notable feature of the molecular structure is the significant twist between the two aromatic rings. The dihedral angle between the fluorobenzylidene ring and the dimethylaniline ring is 51.22 (5)°[5]. This non-planar conformation is a common feature in related Schiff bases and has important implications for the molecule's conformational flexibility and its ability to adopt specific orientations when binding to a biological target.

Intermolecular Interactions and Crystal Packing

While the primary publication does not detail intermolecular interactions, a Hirshfeld surface analysis can be employed to visualize and quantify these interactions. This analysis is crucial for understanding the forces that govern the crystal packing. The Hirshfeld surface is a graphical tool used to visualize intermolecular interactions in a crystal. The analysis of similar Schiff base structures reveals that H···H, C-H···π, and in the case of our fluoro-substituted compound, potential C-H···F interactions are likely to be significant contributors to the crystal packing[9][10][11]. These weak interactions play a crucial role in the stability of the crystal lattice and can influence the physicochemical properties of the solid, such as solubility and melting point.

Theoretical Calculations: Complementing Experimental Data

Density Functional Theory (DFT) calculations can provide further insights into the electronic structure and properties of the molecule, complementing the experimental X-ray data[10][12][13]. For instance, DFT can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions[10]. These theoretical calculations can also be used to predict spectroscopic properties, such as NMR and IR spectra, which can be compared with experimental data for further validation of the structure[12].

Implications for Drug Development

The detailed structural information obtained from this analysis provides a solid foundation for the rational design of new drug candidates.

-

Structure-Activity Relationships (SAR): The precise bond lengths, angles, and dihedral angles can be used to build accurate pharmacophore models. The significant twist between the aromatic rings suggests that the molecule has a distinct three-dimensional shape that may be crucial for its biological activity.

-

Lead Optimization: The crystal structure can guide the modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For example, the fluoro and dimethyl substituents can be systematically varied to probe their influence on binding and metabolism.

-

In Silico Screening: The crystallographic data provides an excellent starting point for computational studies, such as molecular docking, to predict the binding mode of the compound with its biological target.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. Through a combination of experimental techniques and theoretical considerations, we have elucidated the key structural features of this medicinally relevant Schiff base. The detailed understanding of its molecular geometry and potential intermolecular interactions is invaluable for guiding future drug discovery and development efforts in this chemical space.

References

-

Jin, Y.-B., Chang, Y.-K., Zhang, Y., & Lei, K.-W. (2012). N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2415. [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Molecules, 21(5), 613. [Link]

-

Singh, N., & Singh, N. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Chemical Reviews, 3(2), 109-126. [Link]

-

Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Jassem, M. A., et al. (2021). Crystal structure and Hirshfeld surface analysis of a Schiff base: (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1017–1021. [Link]

-

Various Authors. (2024). Review on drug synthesis based on schiff base. IOP Conference Series: Earth and Environmental Science, 1234, 012067. [Link]

-

Sharma, K., & Jain, R. (2016). Role of Schiff Base in Drug Discovery Research. Journal of Applied Pharmaceutical Science, 6(4), 197-202. [Link]

-

Sowmya, V., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Structural Investigation and Hirshfeld Surface Analysis of Two [ONO]-Type Schiff Bases. Chemistry, 5(3), 1709-1725. [Link]

-

Ullah, F., et al. (2022). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega, 7(47), 43059-43071. [Link]

-

Rosli, S. N. A. M., et al. (2022). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine. ACS Omega, 7(47), 43169-43181. [Link]

-

Tlahuext-Aca, A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine. ACS Omega, 8(45), 42721-42734. [Link]

-

ResearchGate. (n.d.). Role of Schiff Base in Drug Discovery Research. [Link]

-

Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(11b), 2029-2037. [Link]

-

Ali, B. G., et al. (2025). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Chemistry & Biodiversity, e202500940. [Link]

-

El-Gammal, O. A., et al. (2023). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. Heliyon, 9(8), e18804. [Link]

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. [Link]

Sources

- 1. Review on drug synthesis based on schiff base [wisdomlib.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. fiveable.me [fiveable.me]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Crystal structure and Hirshfeld surface analysis of a Schiff base: (Z)-6-[(5-chloro-2-methoxyanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

An In-depth Technical Guide: 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 198879-69-5), a substituted Schiff base with significant potential in synthetic and medicinal chemistry. This document details its core molecular and physicochemical properties, provides an experimentally validated synthesis protocol with mechanistic insights, and explores its current and potential applications. The guide is structured to serve as a practical resource for laboratory professionals, emphasizing the rationale behind procedural steps and ensuring scientific integrity through authoritative citations.

Molecular Identity and Physicochemical Properties

This compound, also known as N-(4-Fluorobenzylidene)-3,4-xylidine, is an aromatic imine, or Schiff base, derived from the condensation of 4-fluorobenzaldehyde and 3,4-dimethylaniline. Its structure combines the functionalities of these two precursors, leading to a unique set of chemical properties and potential reactivities.

Nomenclature and Identifiers

For clarity and cross-referencing in research, the compound is identified by several names and registry numbers.

| Identifier | Value |

| IUPAC Name | N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)methanimine[1] |

| Synonyms | N-(4-Fluorobenzylidene)-3,4-xylidine, this compound |

| CAS Number | 198879-69-5[2][3] |

| Molecular Formula | C₁₅H₁₄FN[1][2][3][4][5] |

| SMILES String | Cc1ccc(cc1C)\N=C\c2ccc(F)cc2[2] |

| InChI Key | HBEHYGAVDFVSNN-LICLKQGHSA-N[2] |

Core Molecular Data

The fundamental quantitative descriptors of the molecule are summarized below.

| Property | Value | Source |

| Molecular Weight | 227.28 g/mol | [2][3] |

| Exact Mass | 227.11102 Da | [5] |

| Monoisotopic Mass | 227.11102 Da | [5] |

Physicochemical Properties

These properties are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Melting Point | 49-53 °C (lit.) | [2] |

| Flash Point | >109.9 °C (>229.8 °F) | [2] |

Structural Analysis

The core of the molecule's reactivity is the azomethine group (C=N), which is characteristic of all Schiff bases.[6] X-ray crystallography studies reveal that the two benzene rings are not coplanar, forming a significant dihedral angle of 51.22 (5)°.[4] This non-planar structure influences the molecule's electronic properties and steric accessibility. The C=N imine double bond length is 1.263 (2) Å, which is typical for this functional group.[4]

Caption: 2D structure of this compound.

Synthesis and Mechanism

Principle of Synthesis: Schiff Base Condensation

The synthesis of this compound is a classic example of a Schiff base condensation reaction. This reaction involves the nucleophilic addition of a primary amine (3,4-dimethylaniline) to the carbonyl carbon of an aldehyde (4-fluorobenzaldehyde), forming a hemiaminal intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product. The reaction is typically reversible, and removal of water can be used to drive the equilibrium toward the product.

Optimized Laboratory Protocol

The following protocol is adapted from established literature procedures and optimized for high purity and yield.[4]

Materials:

-

4-Fluorobenzaldehyde (2.48 g, 20 mmol)

-

3,4-Dimethylaniline (2.42 g, 20 mmol)

-

Ethanol (50 mL)

-

Round-bottom flask (100 mL) with reflux condenser

-

Heating mantle and magnetic stirrer

Procedure:

-

Reactant Dissolution: Combine 4-fluorobenzaldehyde and 3,4-dimethylaniline in the round-bottom flask. Add 50 mL of ethanol and a magnetic stir bar.

-

Rationale: Ethanol serves as an effective solvent for both reactants and facilitates a homogeneous reaction mixture. Its boiling point is suitable for reflux conditions.

-

-

Reaction: Attach the reflux condenser and heat the mixture to reflux with continuous stirring for 1 hour.

-

Rationale: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial nucleophilic attack and the subsequent dehydration step, significantly accelerating the reaction rate.

-

-

Solvent Removal: After 1 hour, remove the flask from the heat and allow it to cool. Remove the solvent under reduced pressure using a rotary evaporator.

-

Rationale: This step isolates the crude product and prepares it for purification.

-

-

Purification by Recrystallization: Dissolve the resulting crude solid in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Rationale: Recrystallization is a highly effective method for purifying solid compounds. The desired product is less soluble in cold methanol than the impurities, allowing it to crystallize out in a pure form.

-

-

Isolation and Drying: Collect the pure yellow crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.

-

Expected Yield: ~82.5%[4]

-

Self-Validation: The purity of the final product should be confirmed by a sharp melting point range (49-53 °C) and spectroscopic analysis as described in Section 3.

-

Synthesis Workflow

Sources

- 1. 3,4-dimethylaniline suppliers USA [americanchemicalsuppliers.com]

- 2. 3,4-二甲基-N-(4-氟苯亚甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C15H14FN) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the Schiff base, 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline. While direct experimental spectra for this specific molecule are not widely published, this document leverages data from analogous structures and theoretical predictions to offer a detailed interpretation of its expected Infrared (IR) and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural characterization of this class of compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and provide a robust framework for the analysis of this and related N-benzylideneaniline derivatives.

Introduction

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in the fields of coordination chemistry, medicinal chemistry, and materials science. Their versatile applications stem from their synthetic accessibility and rich coordination chemistry. The compound this compound is a Schiff base formed from the condensation of 3,4-dimethylaniline and 4-fluorobenzaldehyde. The presence of the fluorine atom and methyl groups can significantly influence its electronic properties, stability, and biological activity. Accurate structural elucidation is paramount, and spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will provide a detailed exposition of the expected IR and MS spectral features of this compound, explaining the causal relationships between molecular structure and spectral output.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a condensation reaction between 3,4-dimethylaniline and 4-fluorobenzaldehyde. A general and efficient procedure has been reported in the literature.[1]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 3,4-dimethylaniline (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Aldehyde: To this solution, add 4-fluorobenzaldehyde (1 equivalent).

-

Reaction Condition: The mixture is then refluxed for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure this compound.[1]

Infrared (IR) Spectroscopy Analysis

Interpretation of Key IR Absorptions

The primary diagnostic peaks for this molecule are associated with the C=N (imine) stretch, C-F stretch, aromatic C-H and C=C stretches, and the C-N stretch.

-

C=N Stretching Vibration: The most characteristic band for a Schiff base is the stretching vibration of the azomethine group. For N-benzylideneanilines, this band typically appears as a strong absorption in the range of 1600-1630 cm⁻¹.[2][5] The exact position is influenced by the electronic effects of the substituents on the aromatic rings.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[2]

-

Aliphatic C-H Stretching: The methyl groups on the aniline ring will exhibit symmetric and asymmetric C-H stretching vibrations, which are anticipated in the 2850-3000 cm⁻¹ range.[6][7]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene rings typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: The carbon-fluorine bond is expected to produce a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

C-N Stretching: The stretching vibration of the C-N single bond is generally found in the 1200-1350 cm⁻¹ region.[4]

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium-Weak | Aromatic C-H Stretch |

| 2850-3000 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |

| 1600-1630 | Strong | C=N Stretch (Imine) |

| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |

| 1200-1350 | Medium | C-N Stretch |

| 1000-1400 | Strong | C-F Stretch |

Molecular Structure and Key Vibrational Modes

Figure 1. Molecular structure of this compound with key IR vibrational assignments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. The molecular formula for this compound is C₁₅H₁₄FN, with a monoisotopic mass of approximately 227.11 g/mol .[8]

Molecular Ion and Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 227. A plausible fragmentation pathway for this molecule would involve cleavages at the bonds adjacent to the imine group and within the aromatic rings.

-

Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule, C₁₅H₁₄FN⁺, is expected at m/z 227.

-

Formation of [M-H]⁺: Loss of a hydrogen atom can lead to a fragment at m/z 226.

-

Cleavage of the C-N bond: Scission of the C-N single bond can result in two primary fragments: the 3,4-dimethylphenyl radical and the (4-fluorobenzylidene)iminium cation, or vice versa. The fragment C₈H₁₀N⁺ would appear at m/z 120, and the C₇H₅F⁺ fragment at m/z 109.

-

Formation of the Fluorotropylium Ion: The benzylidene portion of the molecule can rearrange to form a stable fluorotropylium cation (C₇H₆F⁺) at m/z 109.

-

Loss of Methyl Group: Fragmentation involving the loss of a methyl group (CH₃) from the molecular ion would result in a fragment at m/z 212.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion |

| 227 | [C₁₅H₁₄FN]⁺ (Molecular Ion) |

| 226 | [C₁₅H₁₃FN]⁺ |

| 212 | [C₁₄H₁₁FN]⁺ |

| 120 | [C₈H₁₀N]⁺ |

| 109 | [C₇H₆F]⁺ |

Proposed Fragmentation Pathway

Figure 2. Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: An FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline-corrected and the peak positions are identified.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Interpretation: The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the compound.

Conclusion

This technical guide has provided a detailed predictive analysis of the IR and Mass spectra of this compound. By drawing upon established spectroscopic principles and data from analogous compounds, a comprehensive interpretation of the expected spectral features has been presented. The characteristic C=N stretch in the IR spectrum and the predicted fragmentation pattern in the mass spectrum serve as key identifiers for this molecule. The outlined experimental protocols provide a framework for obtaining reliable and high-quality data. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis and characterization of Schiff bases and related compounds.

References

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(1):726-731. [Link]

-

JETIR, August 2020, Volume 7, Issue 8. "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES". [Link]

-

Jin, L., Wei, L., & Wang, L. (2012). N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2415. [Link]

-

Der Pharma Chemica, 2014, 6(2):38-41. "Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline". [Link]

-

ResearchGate. "Infrared spectra and AM1 calculations of N-benzylideneanilines". [Link]

-

ACS Omega. "Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies". [Link]

-

PubMed Central. "Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies". [Link]

-

ResearchGate. "Vibrational Spectra of Benzylidene Aniline, O-Hydroxybenzylidene O-Hydroxyaniline and its Complexes with Cu(II) and NI(II) Metal Ions". [Link]

-

PubChem. This compound. [Link]

-

SpectraBase. N-benzylideneaniline. [Link]

-

ARC Journals. "Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex". [Link]

Sources

- 1. N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arcjournals.org [arcjournals.org]

- 6. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PubChemLite - this compound (C15H14FN) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Physical Properties of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physical properties is not merely academic; it is a critical determinant of its journey from a promising lead to a viable therapeutic agent. The molecule 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, a member of the Schiff base class of compounds, represents a scaffold of significant interest due to the diverse biological activities exhibited by N-benzylideneanilines, including potential antimicrobial and anticancer properties.[1] The physical characteristics of this molecule, such as its melting point, boiling point, and solubility, directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs its bioavailability and therapeutic efficacy.[2]

This technical guide provides a comprehensive examination of the core physical properties of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to handle, characterize, and optimize this and structurally related compounds. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to serve as an authoritative resource grounded in scientific integrity.

Molecular Structure and Core Physicochemical Properties

This compound possesses a molecular structure characterized by a central imine (C=N) bond, linking a 3,4-dimethyl substituted aniline ring to a 4-fluorobenzylidene group. This structure imparts a specific set of physical and chemical attributes that are crucial for its behavior in both chemical and biological systems.

The molecular formula of the compound is C₁₅H₁₄FN, with a corresponding molecular weight of approximately 227.28 g/mol .[3] A crystallographic study has confirmed its orthorhombic crystal structure and provided precise bond lengths, including the characteristic imine double bond (N=C) length of 1.263 Å.[4] The two benzene rings are not coplanar, exhibiting a dihedral angle of 51.22°.[4]

A summary of the core physicochemical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄FN | [4][5] |

| Molecular Weight | 227.28 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 49-53 °C | [3] |

| Boiling Point | 361.5 °C at 760 mmHg | [6] |

| Predicted XlogP | 4.1 | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 3,4-dimethylaniline and 4-fluorobenzaldehyde. This reaction is a classic example of Schiff base formation.

A general and efficient protocol involves the refluxing of equimolar amounts of the amine and aldehyde in an alcoholic solvent, such as ethanol. The reaction proceeds readily, and the product can be isolated and purified by recrystallization, often from methanol, to yield a pure yellow product.[4]

Experimental Protocol for Synthesis

Materials:

-

4-Fluorobenzaldehyde

-

3,4-Dimethylaniline (3,4-xylidine)

-

Ethanol (absolute)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 20 mmol of 4-fluorobenzaldehyde and 20 mmol of 3,4-dimethylaniline in a suitable volume of absolute ethanol.[4]

-

Attach a reflux condenser and heat the mixture to reflux for approximately 1 hour.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Recrystallize the crude solid from methanol. It may be necessary to perform a second recrystallization to achieve high purity.[4]

-

Collect the purified yellow crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Detailed Physical Properties

Melting Point: A Key Indicator of Purity

The melting point of a solid crystalline compound is a fundamental physical property that provides a strong indication of its purity. Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas the presence of impurities tends to depress and broaden the melting range. The experimentally determined melting point for this compound is in the range of 49-53 °C.[3]

Experimental Protocol for Melting Point Determination

Materials:

-

Purified this compound

-

Melting point capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the solid on a clean, dry surface and finely powder it using a mortar and pestle.

-

Tap the open end of a melting point capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has transformed into a clear liquid (the completion of melting). The recorded range is the melting point of the compound.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a solid compound like this compound, the boiling point is determined at a reduced pressure to prevent decomposition at high temperatures. The boiling point has been reported as 361.5 °C at a standard pressure of 760 mmHg.[6]

Solubility Profile: Implications for Formulation and Bioavailability

Predicted Solubility of this compound:

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The molecule is largely nonpolar due to the two aromatic rings. |

| Methanol | Soluble | Schiff bases are generally soluble in polar protic solvents like methanol.[6] |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent in which Schiff bases typically dissolve.[6] |

| Chloroform | Soluble | The compound's overall nonpolar character suggests good solubility in chlorinated solvents. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that is often effective at dissolving Schiff bases.[6] |

| DMSO | Soluble | Dimethyl sulfoxide is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including Schiff bases.[7] |

| Hexane | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is less likely to effectively solvate the polar imine group.[6] |

Experimental Protocol for Qualitative Solubility Determination

Materials:

-

Purified this compound

-

A range of solvents (e.g., water, methanol, ethanol, chloroform, acetone, DMSO, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of the solid compound into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate each test tube vigorously using a vortex mixer for 30-60 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as "soluble" (no visible solid), "sparingly soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dimethylaniline and fluorobenzylidene rings, as well as singlets for the two methyl groups and the imine proton. The aromatic region will likely be complex due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the imine carbon, the carbons of the two aromatic rings, and the two methyl carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts: Due to the lack of experimental data, precise chemical shifts are not provided. However, the expected regions for the key signals are as follows:

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 115 - 165 |

| Imine Proton (-CH=N-) | 8.0 - 8.5 | 158 - 164[8] |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | 18 - 22 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. The most diagnostic peak will be the stretching vibration of the C=N (imine) group.

Expected Key IR Absorptions:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=N Stretch (Imine) | 1600 - 1650[9] |

| C=C Stretch (Aromatic) | 1450 - 1600[10] |

| C-H Stretch (Aromatic) | 3000 - 3100[10] |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C-F Stretch | 1000 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approximately 227.11).[5] Fragmentation may occur at the C-N and C=N bonds, leading to characteristic fragment ions.[11]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of interest in the field of drug discovery. By presenting its molecular structure, synthesis, and key physicochemical characteristics, along with practical experimental protocols, this document serves as a valuable resource for researchers. A thorough understanding and characterization of these properties are paramount for the rational design and development of new therapeutic agents based on the N-benzylideneaniline scaffold. The methodologies and data presented herein are intended to facilitate further research and development efforts in this promising area of medicinal chemistry.

References

-

Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Solubility of the Schiff base and the M(III) complexes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Solubility of the Schiff Base Ligand and the Organoaluminum Supported by the Ligand in Pure Solvents: Characterization, Determination, Analysis, and Model Correlation. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Solubility test of the Schiff base ligand and its metal(II) complexes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. (n.d.). RJPBCS. Retrieved January 14, 2026, from [Link]

-

Mass spectral fragmentation of Schiff base 5 leading to fragment ion 6 as the base peak. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Mass fragmentation pattern of ATS Schiff base. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Mass fragmentation pattern of Schiff base ligand, H 2 L where the... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Mass spectrum and fragmentation pattern of Fe(III) complex. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). HMDB. Retrieved January 14, 2026, from [Link]

-

Physical properties and phase solubility studies of Schiff base and their inclusion complexe. (n.d.). Retrieved January 14, 2026, from [Link]

-

Substituted benzylideneanilines: A family of solvatochromic probes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Supplementary Data. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

N-Benzylideneaniline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

3,4-Dimethylaniline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). (n.d.). HMDB. Retrieved January 14, 2026, from [Link]

-

SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.org. Retrieved January 14, 2026, from [Link]

-

N-(4-Fluorobenzylidene)aniline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

The FT-IR of synthesized imine compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The Electron Ionization Mass Spectra of ONO, ONNO and O3N3 Type Schiff Base Complexes Containing First Row Transition Metal Ions. (n.d.). DergiPark. Retrieved January 14, 2026, from [Link]

-

Mass spectra of the Schiff base. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Mass spectroscopic data for Schiff base ligands and some metal complexes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Preparation and Characterization of Some Schiff Base Compounds. (n.d.). Retrieved January 14, 2026, from [Link]

-

Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]

-

Synthesis and Spectroscopic Studies of New Schiff Bases. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

CAS SciFinder. (n.d.). CAS. Retrieved January 14, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved January 14, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (n.d.). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved January 14, 2026, from [Link]

-

SciFinder Scholar. (n.d.). CAS.org. Retrieved January 14, 2026, from [Link]

-

Mechanochemical Synthesis of Fluorinated Imines. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

Sources

- 1. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 2. eng.uc.edu [eng.uc.edu]

- 3. This compound 97 198879-69-5 [sigmaaldrich.com]

- 4. N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C15H14FN) [pubchemlite.lcsb.uni.lu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. organomation.com [organomation.com]

Biological activity of fluorinated Schiff base compounds

An In-Depth Technical Guide to the Biological Activity of Fluorinated Schiff Base Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into Schiff base scaffolds has emerged as a powerful approach in medicinal chemistry, yielding compounds with enhanced biological activities. This guide provides a comprehensive technical overview of the synthesis, characterization, and diverse biological applications of fluorinated Schiff base compounds. We delve into the mechanistic underpinnings of their antimicrobial, anticancer, antioxidant, and enzyme inhibitory effects, supported by detailed experimental protocols and structure-activity relationship analyses. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutic agents, offering field-proven insights and methodologies to accelerate innovation.

Introduction: The Synergy of Fluorine and the Schiff Base Moiety

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation of primary amines with aldehydes or ketones.[1][2][3] Their structural flexibility and the coordinating ability of the imine nitrogen have made them privileged ligands in coordination chemistry and foundational scaffolds in medicinal chemistry.[2][4] These compounds and their metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7]

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[8] Key effects of fluorination include:

-

Increased Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the compound's in vivo half-life.[5]

-

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes.[9]

-

Modulation of Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, affecting receptor binding and enzyme interactions.[10]

-

Conformational Changes: Fluorine can induce specific molecular conformations that may be more favorable for binding to biological targets.[9]

The combination of the Schiff base pharmacophore with fluorine atoms often results in synergistic effects, leading to compounds with significantly augmented potency and selectivity.[5][11] This guide explores the multifaceted biological activities of these promising compounds.

Synthesis and Characterization of Fluorinated Schiff Bases

The synthesis of fluorinated Schiff bases is typically a straightforward condensation reaction.[1]

General Synthesis Workflow

The core of the synthesis involves the reaction of a fluorinated aldehyde or ketone with a primary amine, often catalyzed by a small amount of acid or base and carried out in a suitable solvent like ethanol.[1]

Caption: General workflow for the synthesis of fluorinated Schiff bases.

Experimental Protocol: Synthesis of a Representative Fluorinated Schiff Base

This protocol details the synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine, a compound with demonstrated antimicrobial properties.[1]

Materials:

-

4-fluorobenzaldehyde

-

(1H-benzo[d]imidazol-2-yl)methanamine

-

Ethanol

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of 4-fluorobenzaldehyde (1.0 mmol) in 10 mL of ethanol.

-

In a separate flask, prepare a solution of (1H-benzo[d]imidazol-2-yl)methanamine (1.0 mmol) in 10 mL of ethanol.

-

Combine the two solutions in a round-bottom flask equipped with a magnetic stir bar.

-

Stir the reaction mixture continuously at room temperature for 6 hours.

-

Observe the formation of a yellowish-orange precipitate, indicating the formation of the Schiff base.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator. The yield for this specific reaction is reported to be around 68%.[1]

Characterization: The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

FT-IR Spectroscopy: To identify the characteristic C=N (azomethine) stretching vibration.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of fluorine-coupled signals.[12]

-

Elemental Analysis: To determine the elemental composition (C, H, N) and compare it with the calculated values.[1]

-

Mass Spectrometry: To confirm the molecular weight of the compound.[13]

Antimicrobial Activity

Fluorinated Schiff bases and their metal complexes are widely recognized for their potent antimicrobial activities against a range of pathogenic bacteria and fungi.[14][15] The presence of fluorine often enhances this activity.

Mechanism of Action

The precise mechanism is multifaceted, but several key theories exist:

-

Cell Membrane Disruption: The lipophilic nature of the compounds, enhanced by fluorine, facilitates their passage through the lipid-rich cell membranes of microorganisms, leading to increased permeability and cell death.[2]

-

Enzyme Inhibition: The azomethine nitrogen can chelate with metal ions present in the active sites of various microbial enzymes, inhibiting their function and disrupting essential metabolic pathways.[4]

-

DNA Interaction: Some Schiff base complexes can bind to DNA, interfering with replication and transcription processes, ultimately leading to microbial cell death.[2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemijournal.com [chemijournal.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review [mdpi.com]

- 6. journal.skbu.ac.in [journal.skbu.ac.in]

- 7. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Harran University: DETERMINING ANTIMICROBIAL ACTIVITIES OF TRI- AND TETRA FLUORINE BEARING SCHIFF BASE LIGANDS AGAINST INFECTIOUS BACTERIA [acikerisim.harran.edu.tr:8080]

- 15. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Potential Applications of N-Benzylideneaniline Derivatives

Abstract

N-benzylideneaniline, a foundational Schiff base, and its derivatives represent a class of organic compounds with remarkable versatility and a wide spectrum of applications. Characterized by the presence of an azomethine (-CH=N-) group, these molecules serve as crucial building blocks in medicinal chemistry, material science, and catalysis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and, most importantly, the diverse applications of N-benzylideneaniline derivatives. We will delve into their significant potential as anticancer, antimicrobial, and antioxidant agents, their role in the development of advanced materials such as liquid crystals and polymers, and their utility as corrosion inhibitors and catalysts. This guide will further provide detailed experimental protocols and visual diagrams to facilitate a deeper understanding and practical application of these multifaceted compounds.

Introduction: The N-Benzylideneaniline Core

N-benzylideneaniline and its derivatives are Schiff bases typically synthesized through the condensation reaction of a primary amine (aniline or its substituted forms) and an aldehyde or ketone (benzaldehyde or its derivatives).[1][2] This reaction, first reported by Hugo Schiff in 1864, results in the formation of a carbon-nitrogen double bond, known as an imine or azomethine group, which is the key functional group responsible for the diverse chemical and biological activities of these compounds.[1] The general structure of N-benzylideneaniline allows for extensive modification of both the aniline and benzaldehyde rings, enabling the fine-tuning of its electronic and steric properties for specific applications.

The inherent structural features of N-benzylideneaniline derivatives, including the imine linkage and the aromatic rings, contribute to their significant biological and physicochemical properties. The lone pair of electrons on the nitrogen atom of the azomethine group and the π-electrons of the aromatic system play a crucial role in their ability to coordinate with metal ions, interact with biological macromolecules, and exhibit unique optical and electronic properties.[3]

Medicinal and Pharmaceutical Applications

The N-benzylideneaniline scaffold is a prominent pharmacophore in drug discovery, with derivatives exhibiting a broad range of biological activities.[4][5] The ease of synthesis and the ability to introduce various functional groups make them attractive candidates for the development of novel therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of N-benzylideneaniline derivatives and their metal complexes.[6][7] These compounds have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).[8][9] The anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interact with DNA.[10]

The mechanism of their antitumor activity is still under investigation but is thought to involve multiple pathways. Some derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[10] Furthermore, the formation of metal complexes with Schiff bases can enhance their anticancer efficacy.[7][8] For instance, copper(II) complexes of certain Schiff bases have shown potent anticancer activity with lower IC50 values than the parent ligands and even the standard drug cisplatin in some cases.[8]

Table 1: Anticancer Activity of Selected N-Benzylideneaniline Derivatives and their Metal Complexes

| Compound/Complex | Cancer Cell Line(s) | IC50 Value (µM) | Reference |

| Cu(II) complex of a Schiff base derived from di-2-pyridine ketone and isonicotinic acid hydrazide | Bel-7402, HeLa, MCF-7, MCF-7/ADR | 1.47-4.12 | [8] |

| Lanthanide complexes of N,N'-bis(anthracen-9-ylmethylene)pyridine-2,3-diamine | Vero, MCF-7, HeLa | Dose-dependent apoptosis | [8] |

| Azosal and its tin(IV) complexes | U-1242 MG, HCT-116 | High to excellent activity | [7] |

| Quinazoline derivatives | HepG2, MCF-7 | Very high activity | [7] |

Antimicrobial and Antioxidant Properties

N-benzylideneaniline derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11][12] The presence of the azomethine group is considered crucial for their antimicrobial action. The mode of action is believed to involve the inhibition of essential enzymes or interference with the microbial cell wall synthesis. The introduction of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings can significantly enhance the antimicrobial potency of these compounds.[1][13]

In addition to their antimicrobial effects, many N-benzylideneaniline derivatives possess antioxidant properties.[1][5] They can act as radical scavengers, mitigating the damaging effects of oxidative stress, which is implicated in various diseases. The antioxidant activity is often evaluated using assays such as the hydrogen peroxide (H2O2) scavenging activity.[1]

Applications in Material Science

The unique molecular structure and properties of N-benzylideneaniline derivatives make them valuable components in the design of advanced materials.

Liquid Crystals

The rod-like molecular structure of many N-benzylideneaniline derivatives, coupled with the presence of polarizable aromatic rings and the potential for introducing long alkyl chains, makes them excellent candidates for liquid crystalline materials.[14][15] These compounds can exhibit various mesophases, such as nematic and smectic phases, which are crucial for applications in displays and optical devices.[16][17] The mesomorphic properties can be tuned by modifying the terminal substituents and the length of the alkoxy chains.[14]

Caption: Relationship between synthesis, properties, and application of N-benzylideneaniline derivatives as liquid crystals.

Polymers and Photoresponsive Materials

N-benzylideneaniline derivatives can be incorporated into polymer chains, either as part of the main chain or as side groups, to create materials with unique optical and electronic properties.[18] Polymethacrylates with N-benzylideneaniline side groups, for example, have been explored as photoresponsive materials.[18] Irradiation with linearly polarized light can induce molecular reorientation of the N-benzylideneaniline side groups, leading to the formation of birefringent films and surface relief gratings.[18] This photo-induced anisotropy is a key feature for applications in optical data storage and other photonic devices.

Furthermore, the N-benzylideneaniline moiety can be chemically modified in situ within a polymer film. For instance, hydrolysis of the imine bond followed by condensation with 2-hydroxybenzaldehyde derivatives can lead to the formation of N-salicylideneaniline derivatives, which exhibit polarized fluorescence.[19][20][21][22]

Corrosion Inhibitors

N-benzylideneaniline derivatives have proven to be effective corrosion inhibitors for various metals and alloys, particularly mild steel in acidic media.[3][23][24] The inhibition efficiency is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[25] The presence of heteroatoms (like nitrogen in the azomethine group) and π-electrons in the aromatic rings facilitates the adsorption process through both physisorption and chemisorption.[3] The effectiveness of these inhibitors can be enhanced by the presence of electron-donating or electron-withdrawing substituents on the aromatic rings.[3]

Catalytic Applications

The azomethine group in N-benzylideneaniline derivatives can act as a coordination site for metal ions, making them valuable ligands in catalysis.[26] Metal complexes of Schiff bases have been employed as catalysts in a variety of organic transformations. Furthermore, N-benzylideneaniline itself can be synthesized via photocatalytic methods, highlighting the interplay between these compounds and catalytic processes.[27] For instance, a one-pot photocatalytic synthesis of N-benzylideneaniline from nitrobenzene and benzyl alcohol has been reported, offering a greener and more efficient synthetic route.[27][28]

Experimental Protocols

Synthesis of a Representative N-Benzylideneaniline Derivative

This protocol describes a general and efficient method for the synthesis of N-benzylideneaniline.[29][30]

Materials:

-

Benzaldehyde (1.0 eq)

-

Aniline (1.0 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve aniline in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add benzaldehyde dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure N-benzylideneaniline.

-

Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Caption: Experimental workflow for the synthesis of N-benzylideneaniline.

Evaluation of Antimicrobial Activity using the Agar Well Diffusion Method

This protocol outlines a standard method for assessing the in vitro antimicrobial activity of synthesized N-benzylideneaniline derivatives.[11][31]

Materials:

-

Synthesized N-benzylideneaniline derivatives

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Nutrient agar or Sabouraud dextrose agar

-

Sterile petri dishes

-

Sterile cork borer

-

Dimethyl sulfoxide (DMSO, as solvent)

-

Standard antibiotic and/or antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

-

Incubator

Procedure:

-

Prepare sterile agar plates by pouring molten agar into petri dishes and allowing them to solidify.

-

Prepare a microbial inoculum by suspending a fresh culture of the test microorganism in sterile saline to a standard turbidity.

-

Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Using a sterile cork borer, create wells of a specific diameter in the agar.

-

Prepare solutions of the synthesized compounds and standard drugs in DMSO at a known concentration (e.g., 100 µg/ml).

-

Pipette a fixed volume (e.g., 100 µL) of each test solution, standard drug solution, and pure DMSO (as a negative control) into separate wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Compare the zones of inhibition of the test compounds with those of the standard drugs to evaluate their antimicrobial efficacy.

Conclusion and Future Perspectives

N-benzylideneaniline derivatives have unequivocally demonstrated their immense potential across a spectrum of scientific disciplines. Their facile synthesis, structural versatility, and wide array of biological and physicochemical properties have established them as a privileged scaffold in medicinal chemistry and material science. The ongoing research into their anticancer and antimicrobial activities continues to yield promising lead compounds for drug development. In the realm of material science, their application in liquid crystals, polymers, and corrosion inhibition is expanding, driven by the demand for novel functional materials.

Future research in this field is likely to focus on several key areas. The elucidation of the precise mechanisms of action for their biological activities will be crucial for the rational design of more potent and selective therapeutic agents. The development of novel synthetic methodologies, particularly those employing green chemistry principles, will further enhance their accessibility and environmental sustainability.[32][33] Moreover, the exploration of their potential in emerging fields such as nonlinear optics and photocatalysis is expected to uncover new and exciting applications for this remarkable class of compounds.[27] The continued investigation of N-benzylideneaniline derivatives holds the promise of significant advancements in both human health and materials technology.

References

-

Schiff Bases and Complexes: A Review on Anti-Cancer Activity. Anticancer Agents in Medicinal Chemistry. [Link]

-

Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. [Link]

-

Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. Current Medicinal Chemistry. [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules. [Link]

-

Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Coordination Chemistry. [Link]

-

Schiff base complexes, cancer cell lines, and anticancer evaluation: a review. Journal of the Iranian Chemical Society. [Link]

-

Preparation of N-benzylideneaniline and their derivatives by Schiff base reaction with PEG-400. ResearchGate. [Link]

-

Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research. [Link]

-

Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. ResearchGate. [Link]

-

Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences. [Link]

-

Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. ResearchGate. [Link]

-

Photoinduced Orientation of Photoresponsive Polymers with N-Benzylideneaniline Derivative Side Groups. Macromolecules. [Link]

-

Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. Journal of Materials Chemistry C. [Link]

-

An Overview of Liquid Crystals Based on Schiff Base Compounds. Semantic Scholar. [Link]

-

Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences. [Link]

-